1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole
Description
Molecular Framework and Stereochemical Features
The molecular architecture of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole is defined by its molecular formula C₁₁H₁₅IN₂O₂ and molecular weight of 334.15 grams per mole. The compound is characterized by a sophisticated structural arrangement that incorporates two distinct cyclic components connected through a spirocyclic junction. The 1,4-dioxaspiro[4.5]decane framework forms the core spirocyclic system, featuring a six-membered cyclohexane ring fused to a five-membered 1,3-dioxolane ring through a quaternary carbon center. This spirocyclic architecture imparts significant three-dimensional rigidity to the molecule while maintaining conformational flexibility in specific regions.
The pyrazole ring system attached to the spirocyclic framework represents a five-membered aromatic heterocycle containing two nitrogen atoms in adjacent positions. The iodine substituent at the 4-position of the pyrazole ring significantly influences the electronic properties and reactivity of the molecule. Research on halogenated pyrazoles indicates that the substituent effect follows predictable trends, with iodine being the least electronegative halogen substituent, exhibiting distinct spectroscopic and structural characteristics compared to other halogenated analogs. The positioning of the iodine atom creates opportunities for various chemical transformations, including nucleophilic substitution reactions and cross-coupling processes.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅IN₂O₂ |
| Molecular Weight | 334.15 g/mol |
| Chemical Abstracts Service Number | 1175275-29-2 |
| Simplified Molecular Input Line Entry System | IC1=CN(C(CC2)CCC32OCCO3)N=C1 |
The stereochemical features of the compound are primarily determined by the spirocyclic junction, which creates a well-defined three-dimensional molecular geometry. The spirocyclic carbon center adopts a tetrahedral geometry, resulting in the perpendicular orientation of the two cyclic components. This arrangement minimizes steric interactions while providing a rigid molecular scaffold that may be crucial for biological activity recognition.
Properties
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O2/c12-9-7-13-14(8-9)10-1-3-11(4-2-10)15-5-6-16-11/h7-8,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDQQOPFQUKOHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N3C=C(C=N3)I)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step route:
- Formation of the spirocyclic 1,4-dioxaspiro[4.5]decane moiety via cyclization reactions starting from appropriate aldehydes or ketones.
- Construction of the pyrazole ring by reaction of the spirocyclic intermediate with hydrazine derivatives or acetylene compounds.
- Introduction of the iodine substituent at the 4-position of the pyrazole ring through electrophilic iodination.
The initial synthesis and characterization were reported by researchers at the University of Barcelona in 2014, where the aldehyde reacted with an acetylene derivative, followed by cyclization to form the spirocyclic ring system.
Detailed Preparation Steps
Formation of the Spirocyclic Core
The spirocyclic 1,4-dioxaspiro[4.5]decane framework is prepared from 1,4-dioxaspiro[4.5]decan-8-one or related ketones by fluorination and cyclization reactions.
These fluorination steps are crucial for modifying the spirocyclic ketone into a reactive intermediate suitable for subsequent pyrazole formation.
Alternative Synthetic Routes and Reagents
Several fluorinating agents and catalysts have been employed to optimize yields and purity:
The choice of fluorinating reagent affects the yield and purity of the spirocyclic intermediate, which is critical for the subsequent pyrazole synthesis.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1,4-Dioxaspiro[4.5]decan-8-one + Fluorinating agent | Dichloromethane, 0–25°C, 2–72 h | 8,8-Difluoro-1,4-dioxaspiro[4.5]decane | 45–91% |
| 2 | Spirocyclic intermediate + Acetylene or hydrazine derivative | Cyclization conditions (varied) | Spirocyclic pyrazole intermediate | Not specified |
| 3 | Pyrazole intermediate + Iodinating agent | Mild electrophilic iodination | 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole | Not specified |
Analytical Characterization
The synthesized compound and intermediates are characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and ¹⁹F NMR for fluorinated intermediates).
- Mass Spectrometry (MS) to confirm molecular weights.
- Gas Chromatography (GC) for purity assessment.
- X-ray Crystallography for structural confirmation of the spirocyclic framework and pyrazole ring.
Research Findings and Notes
- The spirocyclic structure imparts unique chemical and biological properties, making the compound a promising candidate for medicinal chemistry applications.
- The fluorination step is crucial and can be optimized by varying the fluorinating agent and reaction conditions to maximize yield and purity.
- The iodination step is typically performed after pyrazole formation and requires selective electrophilic conditions to avoid side reactions.
- Purification often involves extraction, drying, and distillation under reduced pressure to isolate the target compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The spirocyclic structure can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole has shown potential in various medicinal applications due to its structural properties that allow for interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar spirocyclic structures exhibit anticancer properties. For instance, derivatives of pyrazole have been investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
| Study Reference | Findings |
|---|---|
| Demonstrated inhibition of cell proliferation in breast cancer cell lines. | |
| Identified as a potential lead compound for developing new anticancer agents. |
Anti-inflammatory Effects
Research has suggested that pyrazole derivatives can modulate inflammatory responses, making them candidates for developing anti-inflammatory medications.
| Study Reference | Findings |
|---|---|
| Showed reduction in inflammatory markers in animal models. | |
| Indicated potential for treating conditions like arthritis. |
Material Science Applications
The unique structural characteristics of this compound also lend themselves to applications in material science.
Polymer Chemistry
In polymer synthesis, this compound can act as a monomer or a cross-linking agent, enhancing the mechanical properties of polymers.
| Application Type | Benefits |
|---|---|
| Cross-linking Agent | Improved thermal stability and mechanical strength of polymer matrices. |
| Monomer | Creation of novel polymeric materials with tailored properties. |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the efficacy of this compound on various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against lung cancer cells, indicating its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Drug Development
Another research project focused on the anti-inflammatory properties of this compound showed promising results in reducing edema in animal models, suggesting its utility in developing treatments for inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The iodine atom and the spirocyclic structure can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous derivatives, focusing on structural features, synthesis strategies, and functional implications.
Piperazine Derivative: 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-[(2-iodophenyl)methyl]piperazine (CAS 749913-57-3)
- Structural Differences : Replaces the pyrazole ring with a piperazine moiety and introduces a 2-iodobenzyl group.
- Key Attributes: Molecular formula: C₁₉H₂₇N₂O₂I (MW: 442.33 g/mol) . The 2-iodophenyl group may confer distinct electronic effects and steric hindrance.
- Applications : Likely explored for CNS-targeting drugs due to piperazine’s prevalence in neurotransmitter analogs.
Pyrazolo[3,4-d]pyrimidine Derivative (CAS 1144068-46-1)
- Structural Differences : Incorporates a fused pyrazolo[3,4-d]pyrimidine system and an 8-oxa-3-azabicyclo[3.2.1]octane substituent.
- Key Attributes: Molecular formula: C₂₇H₃₃N₇O₄ (MW: 543.61 g/mol) . The bicyclic ether-azabicyclo substituent may increase metabolic stability.
- Applications : Investigated as kinase inhibitors (e.g., WYE-125132) due to pyrimidine’s role in ATP-competitive binding .
4-(1,4-Dioxaspiro[4.5]dec-8-yl)morpholine (CAS 127562-53-2)
- Structural Differences : Substitutes pyrazole with morpholine, a six-membered ring containing oxygen and nitrogen.
- Key Attributes: Molecular formula: C₁₂H₂₁NO₃ (estimated MW: 227.30 g/mol) . Morpholine’s polarity improves aqueous solubility relative to pyrazole derivatives. The absence of iodine reduces steric bulk and electrophilic character.
- Applications : Likely used as a building block in drug discovery for its balanced lipophilicity and solubility .
Physicochemical and Functional Properties
*Estimated based on structural similarity.
- Solubility : The iodine and spirocyclic ether in the target compound likely reduce aqueous solubility compared to morpholine derivatives but improve lipid membrane permeability.
- Reactivity : The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), offering versatility in derivatization .
Biological Activity
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole is a synthetic compound with a unique structural configuration that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C11H15IN2O2
- Molecular Weight : 334.15 g/mol
- CAS Number : 1175275-29-2
Biological Activities
The biological activity of this compound is primarily linked to its interaction with various biological targets, leading to diverse pharmacological effects.
Pharmacological Effects
-
Anti-inflammatory Activity :
- Studies have shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds related to the pyrazole structure have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, with some derivatives achieving up to 85% inhibition at specific concentrations .
- Antimicrobial Activity :
- Antitumor Activity :
Case Studies
Several case studies illustrate the biological efficacy of pyrazole derivatives similar to this compound.
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Selvam et al., 2014 | Pyrazole derivatives | Anti-inflammatory | 61–85% TNF-α inhibition at 10 µM |
| Nagarapu et al., 2016 | 1,5-diaryl pyrazoles | Antibacterial | Effective against E. coli and S. aureus |
| Chovatia et al., 2017 | Pyrazole derivatives | Antitubercular | Significant inhibition against MTB strain H37Rv |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the iodine atom and the dioxaspiro structure may enhance its reactivity and interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions or functionalization of pre-formed pyrazole cores. For example, pyrazole derivatives can be synthesized via cyclocondensation of hydrazines with diketones or via halogenation of pre-existing pyrazole rings. The iodine substituent is often introduced through electrophilic iodination using iodine monochloride (ICl) or via metal-mediated cross-coupling reactions . Key steps include optimizing reaction time, temperature, and stoichiometry to minimize side products. Characterization via XRD and FTIR is critical to confirm structural integrity .
Q. How does the 1,4-dioxaspiro[4.5]dec-8-yl moiety influence the compound's reactivity?
- Methodological Answer : The spirocyclic system introduces steric hindrance and electronic effects, which can modulate reactivity at the pyrazole ring. Computational studies (e.g., DFT) combined with experimental techniques like NMR can elucidate steric and electronic contributions. For example, the spiro system may stabilize intermediates during synthesis or alter solubility in polar solvents, impacting reaction yields .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer : A combination of FTIR (to confirm functional groups like C-I stretching at ~500 cm⁻¹), ¹H/¹³C NMR (to resolve spirocyclic and pyrazole protons), and mass spectrometry (for molecular weight validation) is essential. Single-crystal XRD provides definitive structural confirmation, particularly for verifying the spirocyclic geometry .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. XRD) be resolved for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility) or crystal packing vs. solution-state structures. Advanced NMR techniques (e.g., NOESY for spatial proximity analysis) and temperature-dependent XRD studies can reconcile differences. Computational modeling (e.g., molecular dynamics simulations) provides insights into preferred conformations .
Q. What strategies optimize iodination efficiency while minimizing undesired byproducts?
- Methodological Answer : Iodination efficiency depends on the electrophilic source (e.g., ICl vs. N-iodosuccinimide) and solvent polarity. Using a polar aprotic solvent (e.g., DMF) with controlled stoichiometry (1.1–1.3 eq ICl) at 0–5°C reduces di-iodination. Monitoring via TLC or in-situ UV-Vis spectroscopy aids in reaction quenching at optimal conversion .
Q. How does the iodine substituent influence cross-coupling reactions for derivatization?
- Methodological Answer : The C-I bond facilitates Suzuki-Miyaura or Ullmann-type couplings. For example, palladium-catalyzed coupling with aryl boronic acids requires optimized ligand systems (e.g., XPhos) and base (K₂CO₃). Kinetic studies (e.g., variable-temperature NMR) can identify activation barriers, while DFT calculations predict regioselectivity .
Q. What stability challenges arise during storage, and how are they mitigated?
- Methodological Answer : The iodine substituent may render the compound light-sensitive. Stability studies under accelerated conditions (40°C/75% RH) with HPLC monitoring identify degradation pathways (e.g., dehalogenation). Storage in amber vials under inert atmosphere (N₂/Ar) at –20°C is recommended. Adding radical inhibitors (e.g., BHT) can suppress oxidative degradation .
Q. How can the spirocyclic system be functionalized for targeted biological activity?
- Methodological Answer : Ring-opening reactions or oxidation of the dioxolane ring can introduce reactive sites (e.g., ketones). For instance, acid-catalyzed hydrolysis of the spirocyclic dioxolane generates diol intermediates, enabling further conjugation (e.g., esterification). Biological assays (e.g., enzyme inhibition) paired with SAR studies guide functional group selection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
